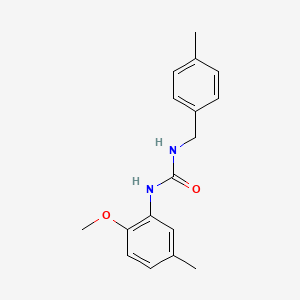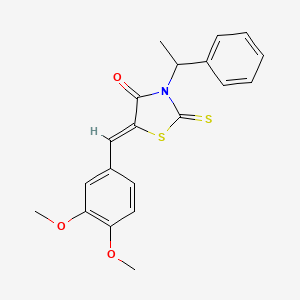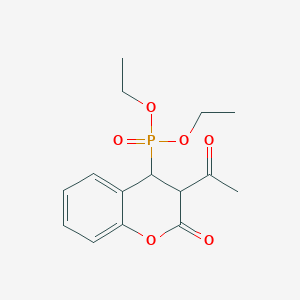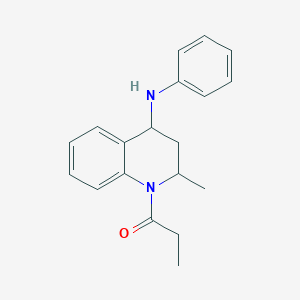
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide, also known as PAC-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PAC-1 has been shown to induce apoptosis in cancer cells and has been studied extensively for its anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been studied extensively for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. This compound has been tested in various cancer cell lines, including breast, colon, and pancreatic cancer cells, and has shown promising results in inducing apoptosis in these cells.
Wirkmechanismus
N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide binds to procaspase-3 and induces a conformational change that activates the enzyme. Activated procaspase-3 then cleaves and activates other caspases, leading to apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells without affecting normal cells. It has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. This compound has been tested in animal models and has shown promising results in reducing tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide is its specificity for cancer cells. It has been shown to induce apoptosis in cancer cells without affecting normal cells. However, this compound has a low yield and is difficult to synthesize, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide research. One area of focus is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the optimization of this compound for use in animal models. Additionally, the combination of this compound with other anti-cancer agents is an area of interest for future research. Finally, the potential use of this compound in other diseases, such as neurodegenerative diseases, is an area of exploration for future research.
Conclusion:
In conclusion, this compound is a small molecule that has shown promising results in inducing apoptosis in cancer cells. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. This compound has the potential to be a valuable tool in the fight against cancer and other diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-(1-propyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide involves the reaction of 1-propyl-1H-benzimidazole with cyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is purified using column chromatography. The yield of this compound is typically around 30%.
Eigenschaften
IUPAC Name |
N-(1-propylbenzimidazol-5-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-10-20-12-18-15-11-14(8-9-16(15)20)19-17(21)13-6-4-3-5-7-13/h8-9,11-13H,2-7,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIVQODYVZWPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5496692.png)

![[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5496719.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![ethyl {1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5496733.png)
![2-{2-[(4-bromophenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5496740.png)
![1-cyclopentyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5496753.png)

![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)

![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5496779.png)
![1-cyclohexyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5496785.png)
